6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a triazolothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl isothiocyanate can lead to the formation of the desired triazolothiadiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific ring structure and the presence of both benzodioxin and triazolothiadiazole moieties.
Properties
Molecular Formula |
C13H12N4O2S |
---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H12N4O2S/c1-2-11-14-15-13-17(11)16-12(20-13)8-3-4-9-10(7-8)19-6-5-18-9/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
MDVZPLCAHNFCML-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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